molecular formula C14H12BNO4S B1522298 1-Benzenesulfonyl-1H-indole-7-boronic acid CAS No. 1256358-56-1

1-Benzenesulfonyl-1H-indole-7-boronic acid

Cat. No. B1522298
M. Wt: 301.1 g/mol
InChI Key: NJBMQFFUJSTNKL-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-1H-indole-7-boronic acid is a chemical compound with the CAS Number: 1256358-56-1 and a molecular weight of 301.13 . It has a linear formula of C14H12BNO4S .


Molecular Structure Analysis

The molecular structure of 1-Benzenesulfonyl-1H-indole-7-boronic acid is represented by the InChI code: 1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H . The compound has a molecular weight of 301.13 g/mol .


Physical And Chemical Properties Analysis

1-Benzenesulfonyl-1H-indole-7-boronic acid has a molecular weight of 301.13 .

Scientific Research Applications

Synthesis and Protective Group Introduction

1-Benzenesulfonyl-1H-indole-7-boronic acid and its derivatives are utilized in organic synthesis, particularly in the introduction of sulfonyl, acyl, and alkyl protecting groups on the nitrogen of indole. This process simplifies the overall synthesis and offers high yields, indicating its efficiency and utility in organic chemistry (Ottoni, Cruz, & Alves, 1998).

Catalysis in Heterocyclic Synthesis

The compound plays a role in heterobimetallic Pd-Sn catalysis. This catalytic combination facilitates the synthesis of indeno[2,1-b]thiophenes and indeno[2,1-b]indoles through a Suzuki reaction followed by tandem ring closure. It's part of a sequence that leads to the synthesis of heterocycle-fused indenes and other complex structures (Das, Pratihar, & Roy, 2012).

Tandem Allylic Substitution and Hydroarylative Cycloisomerization

The compound is also involved in [4+2]-benzannulation processes, contributing to the synthesis of various aromatic and heteroaromatic compounds. This process, which includes tandem allylic substitution and hydroarylative cycloisomerization, leads to the production of substituted benzenes, naphthalenes, and benzene-fused heteroaromatic compounds (Reddy, Dilipkumar, & Reddy, 2014).

Role in Fluorescent Probes

It is involved in the development of fluorescent probes for distinguishing between chemically related benzenethiols and aliphatic thiols. This application demonstrates its potential in analytical chemistry for specific detection and discrimination based on subtle chemical differences (Zhao et al., 2011).

Intercalation in Layered Double Hydroxides

The compound has been studied for its potential to form hybrid organic-inorganic materials, particularly involving its intercalation in layered double hydroxides. This research opens pathways for its use in drug formulations, highlighting its importance in pharmaceutical sciences (Sene et al., 2015).

properties

IUPAC Name

[1-(benzenesulfonyl)indol-7-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO4S/c17-15(18)13-8-4-5-11-9-10-16(14(11)13)21(19,20)12-6-2-1-3-7-12/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBMQFFUJSTNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674266
Record name [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzenesulfonyl-1H-indole-7-boronic acid

CAS RN

1256358-56-1
Record name [1-(Benzenesulfonyl)-1H-indol-7-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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